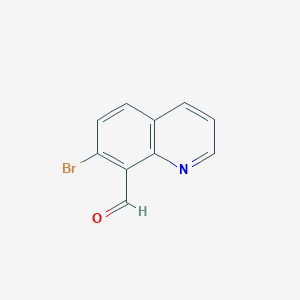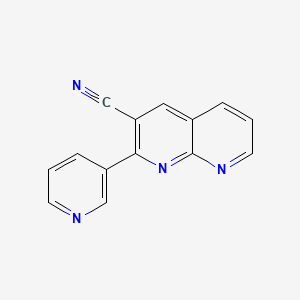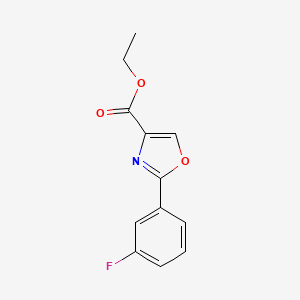
7-Bromoquinoline-8-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromoquinoline-8-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a bromine atom at the 7th position and an aldehyde group at the 8th position on the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoquinoline-8-carbaldehyde typically involves the bromination of quinoline derivatives followed by formylation. One common method includes the bromination of 8-hydroxyquinoline using bromine in chloroform to yield 7-bromo-8-hydroxyquinoline, which is then subjected to Vilsmeier-Haack formylation to introduce the aldehyde group at the 8th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and formylation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base or catalyst.
Major Products:
Oxidation: 7-Bromoquinoline-8-carboxylic acid.
Reduction: 7-Bromoquinoline-8-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
7-Bromoquinoline-8-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 7-Bromoquinoline-8-carbaldehyde in biological systems involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom may also contribute to the compound’s reactivity and binding affinity.
類似化合物との比較
2-Chloroquinoline-3-carbaldehyde: Similar structure with a chlorine atom and an aldehyde group at different positions.
5-Bromoquinoline-8-carbaldehyde: Similar structure with the bromine atom at the 5th position.
Uniqueness: 7-Bromoquinoline-8-carbaldehyde is unique due to the specific positioning of the bromine and aldehyde groups, which can influence its reactivity and potential applications. Its distinct structure allows for targeted modifications and functionalization in synthetic chemistry.
特性
分子式 |
C10H6BrNO |
|---|---|
分子量 |
236.06 g/mol |
IUPAC名 |
7-bromoquinoline-8-carbaldehyde |
InChI |
InChI=1S/C10H6BrNO/c11-9-4-3-7-2-1-5-12-10(7)8(9)6-13/h1-6H |
InChIキー |
UQSNRYLULNTVFN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C(C=C2)Br)C=O)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(Pyridin-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B11873904.png)



![Spiro[2.4]heptan-4-ol, phenylcarbamate](/img/structure/B11873918.png)


![Phenyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B11873932.png)


![5-Isopropyl-2-(pyridin-4-yl)benzo[d]oxazole](/img/structure/B11873948.png)
![ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate](/img/structure/B11873961.png)

![5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11873988.png)
